molecular formula C16H20N2O2 B2869535 N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide CAS No. 1386683-61-9

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide

Katalognummer B2869535
CAS-Nummer: 1386683-61-9
Molekulargewicht: 272.348
InChI-Schlüssel: YSAVSCKEHABXSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and its inhibition can lead to therapeutic effects for various neurological disorders. CPP-115 has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and other neurological conditions.

Wirkmechanismus

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects for various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects, among others. Additionally, this compound has been shown to modulate dopamine signaling in the brain, which may contribute to its potential therapeutic effects for addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological disorders. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, indicating its potential for further development as a therapeutic agent.
However, there are also limitations to the use of this compound in laboratory experiments. Its potency and selectivity may make it difficult to study the effects of other enzymes or neurotransmitters that may be involved in the pathophysiology of neurological disorders. Additionally, the optimal dosing and administration of this compound for therapeutic use in humans is still unknown, which may limit its potential clinical applications.

Zukünftige Richtungen

There are several potential future directions for research on N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide. One area of interest is the development of this compound as a therapeutic agent for epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound for the treatment of refractory epilepsy.
Another area of interest is the potential use of this compound as a tool for studying the role of GABA in addiction and other neurological disorders. Preclinical studies have shown promising results in animal models of addiction, indicating that this compound may have potential therapeutic applications in this area.
Overall, this compound is a promising candidate for further research and development as a therapeutic agent for various neurological disorders. Its potent and selective inhibition of GABA transaminase, favorable safety profile, and potential for modulating dopamine signaling make it a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications.

Synthesemethoden

The synthesis of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-methoxybenzylamine with 2-cyanomethylcyclopentanone in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with N-methylpiperazine and trifluoroacetic acid to yield this compound. The synthesis process has been optimized to improve yield and purity, making this compound a viable candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, making it a promising candidate for the treatment of this condition. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18(11-10-17)15(19)16(8-3-4-9-16)13-6-5-7-14(12-13)20-2/h5-7,12H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVSCKEHABXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CCCC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.